4-(Diethylamino)benzaldehyde oxime
Description
Contextualization within Contemporary Oxime Chemistry Research
Oxime chemistry represents a vibrant and evolving field within organic synthesis. nbinno.comorgsyn.org Historically recognized for their role in the protection and purification of carbonyl compounds, oximes are now at the forefront of developing novel synthetic methodologies. orgsyn.org Contemporary research increasingly utilizes oximes as versatile building blocks for the synthesis of nitrogen-containing heterocycles, which are key scaffolds in many pharmaceuticals. smolecule.com Furthermore, the unique reactivity of the oxime functional group (C=N-OH) is being exploited in the development of new catalysts and dynamic materials. smolecule.com
4-(Diethylamino)benzaldehyde (B91989) oxime, with its aromatic structure and a highly activating diethylamino group, is situated within this modern context. The electron-donating nature of the diethylamino substituent can influence the electronic properties and reactivity of the oxime moiety, making it a valuable substrate for studying reaction mechanisms and developing new synthetic transformations. Its structural similarity to other aryl oximes used in materials and medicinal chemistry suggests a potential for broader applications.
Overview of the Compound's Role in Organic Synthesis and Biochemical Research Methodologies
In organic synthesis, 4-(Diethylamino)benzaldehyde oxime serves as a classic derivative of an aldehyde. The formation of the oxime from 4-(Diethylamino)benzaldehyde is a standard method for the protection of the aldehyde functional group. orgsyn.org Beyond protection, the oxime group itself is a gateway to other functionalities. For instance, it can undergo dehydration to form the corresponding nitrile, or be subjected to the Beckmann rearrangement to yield an amide. wikipedia.orgmasterorganicchemistry.com These transformations are fundamental in the multi-step synthesis of more complex organic molecules. masterorganicchemistry.com
The true significance of this compound in the research landscape is deeply connected to its precursor, 4-(Diethylamino)benzaldehyde (DEAB). DEAB is a widely recognized and potent inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes involved in various cellular processes, including the detoxification of aldehydes. smolecule.comnih.govmedchemexpress.com Specifically, DEAB is used as a standard control in the Aldefluor assay to identify and isolate cell populations with high ALDH activity, which are often associated with cancer stem cells. nih.gov The conversion of DEAB to its oxime derivative offers a chemically modified version of this important biochemical tool. While direct research on the oxime's inhibitory activity is less extensive than that of the aldehyde, its structural relationship to DEAB makes it a compound of high interest for developing new, potentially more selective or potent, ALDH inhibitors. nih.gov The modification of the aldehyde to an oxime alters the electronic and steric properties of the molecule, which could in turn modulate its interaction with the enzyme's active site.
Current Research Frontiers and Unaddressed Questions in Oxime Chemistry
The field of oxime chemistry is actively pushing into new territories. A major frontier is the development of greener and more efficient synthetic methods for oxime formation and their subsequent reactions. ias.ac.in This includes the use of novel catalysts, milder reaction conditions, and environmentally benign solvents like mineral water. ias.ac.in The application of photochemical and electrochemical methods to drive oxime reactions is also a burgeoning area of investigation. smolecule.com
Several unaddressed questions remain. For this compound specifically, a key question is how the oxime functionality, compared to the aldehyde group of DEAB, quantitatively affects its inhibitory activity against various ALDH isoforms. A systematic investigation into the structure-activity relationship of DEAB-derived oximes and other analogs could lead to the design of next-generation ALDH inhibitors with improved therapeutic profiles. nih.gov Another open area of research is the exploration of this compound's potential in materials science, for example, as a component in the synthesis of novel polymers or as a ligand for metal complexes, leveraging the coordination capabilities of the oxime group. The full synthetic and biochemical potential of this compound is yet to be fully unlocked, presenting a fertile ground for future scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNWBEYWLRLFHM-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54376-65-7 | |
| Record name | 54376-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Diethylamino Benzaldehyde Oxime
Elucidation and Optimization of Primary Synthesis Pathways for 4-(Diethylamino)benzaldehyde (B91989) Oxime
The principal and most direct route to synthesizing 4-(Diethylamino)benzaldehyde oxime involves the condensation reaction between 4-(Diethylamino)benzaldehyde and hydroxylamine (B1172632). This reaction is a cornerstone of oxime chemistry, valued for its reliability and straightforward execution. byjus.com
The standard procedure entails reacting 4-(Diethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org The base, typically sodium carbonate, potassium carbonate, or an organic base like pyridine, is crucial for neutralizing the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile required for the reaction. The choice of solvent can range from alcohols like ethanol (B145695) or methanol (B129727) to aqueous mixtures, often at room temperature or with gentle heating to facilitate the reaction. wikipedia.orggoogle.com
Mechanistic Analysis of Condensation Reactions in Oxime Formation
The formation of this compound proceeds through a well-established two-step mechanism typical for imine-class compounds: nucleophilic addition followed by dehydration. masterorganicchemistry.comkhanacademy.org
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 4-(Diethylamino)benzaldehyde. The strong electron-donating effect of the para-diethylamino group increases the electron density on the carbonyl oxygen, slightly deactivating the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025). However, the reaction proceeds efficiently. This addition step, often catalyzed by acid, breaks the carbonyl π-bond and results in the formation of a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com
Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration to form the stable oxime. In an acidic medium, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequently, a lone pair of electrons from the nitrogen atom expels the water molecule, and deprotonation of the nitrogen results in the formation of the C=N double bond, yielding the final this compound product. masterorganicchemistry.comkhanacademy.org The final product is a mixture of (E) and (Z) stereoisomers.
Development of High-Yield and Sustainable Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for oxime synthesis. d-nb.info These protocols aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents.
Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation. google.com This technique drastically reduces reaction times from hours to mere minutes while often improving yields. For instance, a patented method describes the synthesis of benzaldehyde oxime compounds by reacting the aldehyde with hydroxylamine hydrochloride and a base in ethanol under microwave irradiation (300W) at 90°C for just 5 minutes, achieving high conversion rates. google.com This approach is readily applicable to the synthesis of this compound.
Solvent-Free and Catalyst-Driven Methods: Another green approach involves solvent-free "grindstone" chemistry, where reactants are physically ground together, sometimes with a solid catalyst like bismuth(III) oxide (Bi₂O₃). d-nb.infonih.gov This method avoids bulk solvents, and the reaction is driven by the local heat generated from grinding. nih.gov Other studies have demonstrated the use of natural acid catalysts from sources like fruit juice or mineral water as an eco-friendly medium, which can provide quantitative yields at room temperature in as little as 10 minutes.
Below is a comparative table of different synthetic protocols.
| Method | Catalyst/Medium | Temperature | Reaction Time | Yield | Environmental Impact |
| Conventional | Base (e.g., Na₂CO₃) in Ethanol/Water | Room Temp. to Reflux | Hours | Good to Excellent | Moderate (Solvent Waste) |
| Microwave-Assisted | Base in Ethanol | 70-110 °C | 3-15 minutes | High to Excellent | Low (Reduced Energy/Time) |
| Grindstone Chemistry | Bi₂O₃ (catalyst), Solvent-free | Room Temperature | Minutes | Excellent | Very Low (No Solvent) |
| Green Acid Catalysis | Mineral Water / Methanol | Room Temperature | ~10 minutes | Excellent | Very Low (Benign Medium) |
This table represents generalized data for aryl oxime synthesis, applicable to this compound.
Exploration of Novel Synthetic Routes and Catalytic Approaches for this compound
Beyond the classical condensation reaction, research has uncovered novel catalytic systems that offer alternative pathways to oximes. While direct application to this compound may not be extensively documented, these methods represent the forefront of synthetic strategy.
Heterogeneous catalysts are gaining traction for their ease of separation and reusability. mdpi.com For example, a recoverable SiO₂@FeSO₄ nano-catalyst has been shown to be effective for the synthesis of various aldoximes and ketoximes under solvent-free conditions in an oil bath at 70-80°C, with reaction times of 10-15 minutes. researchgate.net Such catalytic systems could be adapted for the clean and efficient production of this compound.
Another innovative approach involves the one-pot conversion of alcohols directly to oximes using an ionic liquid, such as 1-methylimidazolium (B8483265) nitrate (B79036) ([Hmim][NO₃]), as both the reaction medium and promoter under microwave irradiation. researchgate.net This would represent a significant step-up in efficiency, though it would require 4-(Diethylamino)benzyl alcohol as the starting material instead of the aldehyde.
This compound as a Strategic Intermediate in Multi-Step Organic Synthesis
The oxime functionality is a versatile synthetic handle, making this compound a valuable intermediate for creating more complex molecules. The C=NOH group can undergo a variety of transformations, including rearrangement, reduction, and dehydration, providing access to different classes of nitrogen-containing compounds. byjus.com
Synthesis of Structurally Complex Organic Molecules Utilizing the Oxime Moiety
The oxime group serves as a precursor to several important functional groups and heterocyclic systems.
Amide Synthesis via Beckmann Rearrangement: Aldoximes can undergo the Beckmann rearrangement to form primary amides. wikipedia.orgmasterorganicchemistry.com Under acidic conditions (e.g., using a strong acid like sulfuric acid or a Lewis acid), the hydroxyl group is converted into a good leaving group. This is followed by the migration of the aryl group to the nitrogen atom, which, after hydrolysis of the resulting nitrilium ion, yields N-arylformamide. In the case of this compound, this would lead to the formation of 4-(Diethylamino)formanilide.
Nitrile Synthesis: Dehydration of this compound is a direct route to 4-(Diethylamino)benzonitrile. This transformation can be achieved using various dehydrating agents, such as acetic anhydride (B1165640) or thionyl chloride. wikipedia.org
Amine Synthesis: The reduction of the oxime group provides a pathway to primary amines. Catalytic hydrogenation over heterogeneous catalysts like Raney Nickel, Platinum, or Palladium is a common method. mdpi.com This would convert this compound into 4-(Diethylamino)benzylamine. The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary amine byproducts. mdpi.com
Heterocycle Synthesis: Oxime derivatives are key precursors in the synthesis of nitrogen-containing heterocycles like isoxazoles and pyridines. beilstein-journals.org For instance, oxidative cyclization reactions mediated by iminoxyl radicals generated from the oxime can lead to the formation of five-membered rings. beilstein-journals.org
Regioselective and Stereoselective Transformations Involving the Aldoxime Group
The stereochemistry of the C=N double bond in this compound is a critical factor that governs the outcome of certain reactions. The oxime exists as two geometric isomers: (E) and (Z).
Stereoselectivity in Beckmann Rearrangement: The Beckmann rearrangement is a classic example of a stereospecific reaction. It is always the group anti-periplanar (trans) to the hydroxyl leaving group that migrates. masterorganicchemistry.com For an aldoxime, the migrating group is typically the aryl substituent when it is in the anti position relative to the OH group (the E-isomer), leading to the corresponding amide. Controlling the E/Z isomer ratio of the starting oxime is therefore essential for achieving a selective rearrangement.
Regioselectivity in Cyclization Reactions: In intramolecular reactions, the geometry of the oxime directs the regioselectivity of the cyclization. For example, in the synthesis of heterocycles, the initial attack of the oxime radical can occur in a way that is dictated by the spatial arrangement of the reacting groups, which is determined by the E/Z configuration. beilstein-journals.org The ability to selectively prepare one stereoisomer of this compound allows for precise control over the structure of the resulting complex molecules.
Mechanistic Investigations of Reactivity and Nucleophilicity of 4 Diethylamino Benzaldehyde Oxime
Analysis of the Oxime Group's Nucleophilic Reactivity in Organic Reactions
The oxime functionality (C=N-OH) is characterized by the presence of a nucleophilic nitrogen atom, which plays a central role in its chemical reactivity. The nitrogen atom's lone pair of electrons allows it to participate in a variety of organic reactions by attacking electron-deficient centers. In the case of 4-(Diethylamino)benzaldehyde (B91989) oxime, the nucleophilic character of the oxime group is significantly influenced by the electronic properties of the substituent at the para-position of the benzene (B151609) ring.
The diethylamino group (-N(CH₂CH₃)₂) is a potent electron-donating group. Through resonance, it increases the electron density on the aromatic ring and, by extension, on the imine carbon of the oxime group. This electronic enrichment is relayed to the oxime nitrogen, thereby enhancing its nucleophilicity. This makes the nitrogen atom in 4-(Diethylamino)benzaldehyde oxime a more effective nucleophile compared to the oxime of unsubstituted benzaldehyde (B42025) or benzaldehydes bearing electron-withdrawing groups.
The enhanced nucleophilicity of the oxime nitrogen is crucial in reactions such as alkylation, acylation, and addition to polarized double bonds. Furthermore, the oxygen atom of the oxime hydroxyl group also possesses lone pairs and can act as a nucleophile, although it is generally less nucleophilic than the nitrogen. The reactivity of the oxime can be directed towards either the nitrogen or the oxygen, depending on the reaction conditions and the nature of the electrophile.
In the context of ligation chemistry, the formation of oximes from aldehydes or ketones and hydroxylamines is a classic example of nucleophilic addition-elimination. The rate of this reaction is highly dependent on the nucleophilicity of the attacking amine. Studies have shown that electron-rich arylhydrazines react more rapidly than electron-poor ones, a principle that extends to oxime formation. acs.org The electron-donating diethylamino group in 4-(Diethylamino)benzaldehyde would similarly facilitate the reverse reaction, the hydrolysis of the oxime, by stabilizing the transition state leading to the protonated aldehyde.
Kinetic Studies of Reaction Mechanisms Involving this compound
Kinetic studies of reactions involving oximes provide valuable insights into their reaction mechanisms. A relevant area of investigation is the oxidative deoximation, which regenerates the parent carbonyl compound. Studies on the oxidation of various aldoximes by diethylammonium (B1227033) chlorochromate (DEACC) in dimethylsulfoxide (DMSO) have shown that the reaction follows first-order kinetics with respect to the oxidant (DEACC). researchgate.net
The reaction exhibits Michaelis-Menten type kinetics with respect to the oxime concentration. researchgate.netresearchgate.net This observation suggests the formation of a transient complex between the oxime and the oxidant in a pre-equilibrium step, which then decomposes in the rate-determining step to yield the products. researchgate.net The proposed mechanism involves the nucleophilic attack of the oxime nitrogen on the chromium atom of DEACC, or a nucleophilic attack by a chromate-oxygen on the carbon of the C=N bond. researchgate.net
The general rate law can be expressed as: Rate = k₂K[Oxime][DEACC] / (1 + K[Oxime])
Where:
k₂ is the rate constant for the decomposition of the intermediate complex.
K is the equilibrium constant for the formation of the intermediate complex.
While specific kinetic data for this compound is not extensively reported in the provided context, the reactivity can be inferred from data on other substituted benzaldehyde oximes. The rate of oxidation is sensitive to the nature of the substituent on the benzene ring.
Table 1: Rate Constants for the Oxidative Deoximation of Substituted Benzaldehyde Oximes by DEACC in DMSO at 298 K
| Substituent (X) in X-C₆H₄CH=NOH | 10³ k₂ (s⁻¹) | K (dm³ mol⁻¹) |
| p-OCH₃ | 7.73 | 4.55 |
| p-CH₃ | 4.60 | 5.25 |
| H | 2.20 | 6.20 |
| p-Cl | 1.05 | 7.15 |
| m-Cl | 0.52 | 8.02 |
| p-NO₂ | 0.12 | 9.25 |
This table is generated based on data reported for the oxidation of substituted aldoximes. researchgate.net
The data clearly indicates that electron-donating groups (like -OCH₃ and -CH₃) accelerate the rate of reaction, while electron-withdrawing groups (-Cl, -NO₂) retard it. Given that the diethylamino group is a stronger electron-donating group than methoxy (B1213986) or methyl, it is expected that this compound would exhibit a significantly higher reaction rate constant (k₂) under similar conditions.
Influence of Electronic and Steric Factors on the Chemical Reactivity Profile
The chemical reactivity of this compound is governed by a combination of electronic and steric factors associated with both the diethylamino group and the oxime functionality.
Electronic Factors: The primary electronic influence stems from the powerful electron-donating nature of the para-diethylamino group. This group increases the electron density of the entire π-system, which has several consequences:
Enhanced Nucleophilicity of the Oxime: As discussed previously, the increased electron density at the oxime nitrogen enhances its nucleophilic character. This is consistent with the general observation that electron-rich arylhydrazines and related nucleophiles exhibit faster reaction rates. acs.org
Stabilization of Cationic Intermediates: In reactions where a positive charge develops on the aromatic ring or the benzylic carbon, the diethylamino group provides significant resonance stabilization. This would accelerate electrophilic aromatic substitution reactions on the ring and facilitate reactions at the benzylic position that proceed through cationic intermediates.
Influence on Oxidation: In the oxidative deoximation by DEACC, the positive polar reaction constant (ρ) obtained from Hammett plots for the oxidation of aldoximes indicates that the reaction is favored by electron-withdrawing groups. However, the low magnitude of this value suggests that the electronic effect on the reaction rate is modest. researchgate.net The mechanism is proposed to involve a nucleophilic attack by a chromate-oxygen on the carbon atom of the oxime. researchgate.net In this context, the electron-donating diethylamino group would disfavor such a nucleophilic attack, but its effect on the pre-equilibrium step (formation of the oxime-oxidant complex) may be more complex.
Steric Factors: Steric hindrance can also play a role in the reactivity of this compound.
The Diethylamino Group: The two ethyl groups introduce some steric bulk around the amino nitrogen. However, being in the para position, this group does not directly hinder the approach of reactants to the oxime functionality.
The Oxime Group: The oxime group itself can exist as (E) and (Z) stereoisomers. The relative stability and reactivity of these isomers can differ. The approach of a reagent to the C=N double bond or the N-OH group can be influenced by the stereochemistry of the oxime. In reactions involving the formation of cyclic intermediates, the geometry of the oxime is critical. researchgate.net The oxidation of ketoximes, for instance, is generally slower than that of aldoximes, an effect attributed to increased steric hindrance from the additional alkyl/aryl group. researchgate.net
pH-Dependent Reactivity Profiles and Protonation Equilibria of the Oxime Functionality
The reactivity of the oxime group in this compound is highly dependent on the pH of the reaction medium. This is due to the presence of two ionizable sites: the basic nitrogen atom and the weakly acidic hydroxyl group.
Protonation Equilibria: The oxime functionality can undergo protonation and deprotonation as follows:
Acidic Conditions (Protonation): In acidic solutions, the lone pair on the nitrogen atom can be protonated to form an oxonium ion, [C=N⁺H-OH]. This protonation significantly reduces the nucleophilicity of the nitrogen atom. However, it can activate the imine carbon towards attack by external nucleophiles. The hydrolysis of oximes to their corresponding carbonyl compounds and hydroxylamine (B1172632) is catalyzed by acid, proceeding through the protonated oxime intermediate.
Basic Conditions (Deprotonation): In the presence of a base, the hydroxyl proton can be abstracted to form a highly nucleophilic oximate anion, [C=N-O⁻]. The formation of the oximate anion dramatically increases the nucleophilic character of the oxygen atom, making it a potent nucleophile for reactions like O-alkylation and O-acylation. The pKa of the oxime proton is a key parameter governing this equilibrium. For many oximes, the pKa value is in the range of 10-12. The presence of the electron-donating diethylamino group would slightly increase the electron density on the oxygen, potentially making the hydroxyl group slightly less acidic (i.e., raising the pKa) compared to unsubstituted benzaldehyde oxime. Studies on brominated oximes have shown that substituents can significantly alter the pKa. nih.gov
pH and Reaction Rates: The rate of many reactions involving oximes shows a distinct pH-rate profile.
Oxime Formation: The formation of oximes from an aldehyde and hydroxylamine typically exhibits a maximum rate at a mildly acidic pH (around 4-5). At higher pH, the concentration of the protonated carbonyl group (which is more electrophilic) is too low. At lower pH, the concentration of the free nucleophile (hydroxylamine) is diminished due to protonation.
Nucleophilic Reactions: For reactions where the oxime acts as a nucleophile, the reactivity profile depends on which form is the active nucleophile. If the neutral oxime is the reactant, the rate will decrease at low pH due to protonation. If the oximate anion is the reactive species, the rate will increase with increasing pH as more of the anion is formed. The formation of hydrazones and oximes can be significantly accelerated at neutral pH by using appropriate catalysts. acs.org
The diethylamino group itself has a basic nitrogen atom that can be protonated in strongly acidic media. The pKa of the conjugate acid of diethylaniline is around 6.6, and a similar value would be expected for the diethylamino group in this compound. This protonation would convert the -NEt₂ group into an electron-withdrawing -N⁺HEt₂ group, thereby altering the electronic effects on the oxime's reactivity under such conditions.
Advanced Spectroscopic and Computational Characterization of 4 Diethylamino Benzaldehyde Oxime
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural determination of organic molecules. For 4-(diethylamino)benzaldehyde (B91989) oxime, a comprehensive analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing a clear picture of its molecular framework.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~125.0 |
| 2, 6 | ~7.4-7.6 (d) | ~128.0-129.0 |
| 3, 5 | ~6.6-6.8 (d) | ~110.0-111.0 |
| 4 | - | ~151.0-152.0 |
| 7 | ~8.1-8.2 (s) | ~148.0-150.0 |
| 8, 8' | ~3.4-3.5 (q) | ~44.0-45.0 |
| 9, 9' | ~1.1-1.2 (t) | ~12.0-13.0 |
| OH | Variable | - |
Predicted values are based on data from analogous compounds. rsc.orgrsc.org d = doublet, q = quartet, t = triplet, s = singlet.
Multi-Dimensional NMR Techniques for Conformational and Configurational Studies
To unequivocally assign the predicted proton and carbon signals and to probe through-bond and through-space correlations, a suite of multi-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between protons. For instance, it would show a clear correlation between the ethyl protons (H8/H8' and H9/H9') and between the ortho- and meta-protons on the aromatic ring (H2/H6 and H3/H5). youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would be instrumental in assigning the carbon signals based on the known proton assignments. For example, the signal for the methine proton (H7) would correlate with the C7 carbon of the oxime group.
Multi-Dimensional NMR Techniques for Conformational and Configurational Studies
The configuration of the C=N double bond (E/Z isomerism) and the conformation of the flexible diethylamino group can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
These techniques detect protons that are close in space, providing insights into the three-dimensional structure of the molecule. For this compound, the key information would be the spatial relationship between the oxime proton (OH) and the methine proton (H7), as well as the aromatic protons. The presence or absence of NOE cross-peaks between these protons would help in determining the preferred E or Z configuration of the oxime. Conformational analysis of related oximes has been successfully performed using these methods. Furthermore, NOESY or ROESY could reveal the preferred orientation of the diethylamino group relative to the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopic Probing of Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions within the extended conjugated system, which includes the benzene ring, the C=N double bond of the oxime, and the lone pair of electrons on the nitrogen of the diethylamino group.
The presence of the electron-donating diethylamino group is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to benzaldehyde (B42025) oxime, due to the increased electron density in the aromatic ring and enhanced intramolecular charge transfer character of the electronic transitions. The oxime group itself also contributes to the conjugated system. Weaker n → π* transitions, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital, may also be observed. uzh.ch Based on studies of similar compounds, the expected UV-Vis absorption data is summarized in Table 2. hmdb.ca
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~310-340 | π → π | Phenyl ring conjugated with C=N and N(Et)₂ |
| ~250-270 | π → π | Phenyl ring |
| Lower intensity, potentially obscured | n → π* | C=N, N-OH |
Predicted values are based on data from analogous compounds. hmdb.ca
Theoretical Studies and Computational Chemistry of this compound
To complement the experimental spectroscopic data, theoretical and computational chemistry methods offer a powerful lens to investigate the molecule's electronic structure and dynamic behavior at an atomic level.
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP or PBE with a suitable basis set (e.g., 6-311++G(d,p)), could provide optimized molecular geometry, vibrational frequencies, and NMR chemical shifts that can be compared with experimental data. mdpi.combiointerfaceresearch.com
Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic transitions. The HOMO is expected to be localized primarily on the electron-rich diethylamino-substituted benzene ring, while the LUMO would likely be distributed over the oxime moiety and the aromatic ring. The energy gap between the HOMO and LUMO is a key parameter that correlates with the electronic excitation energy observed in UV-Vis spectroscopy. A representative table of calculated electronic properties, based on trends from similar molecules, is presented in Table 3.
| Property | Predicted Value |
| HOMO Energy | ~ -5.5 to -6.0 eV |
| LUMO Energy | ~ -1.0 to -1.5 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 3.0 to 4.0 D |
Predicted values are based on trends from DFT calculations on analogous compounds. mdpi.combiointerfaceresearch.com
Molecular Dynamics Simulations to Predict Conformational Behavior
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and flexibility of this compound in a solution, providing a time-resolved picture of its behavior. By simulating the molecule's movements over time in a virtual solvent box, MD can predict the most stable conformations and the energy barriers between them.
For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the diethylamino group and the potential for interconversion between E and Z isomers of the oxime. The results of such simulations would provide a dynamic context to the static picture obtained from NMR and quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.
Research on Derivatives, Analogues, and Structure Activity Relationships of 4 Diethylamino Benzaldehyde Oxime
Design and Synthesis of Novel 4-(Diethylamino)benzaldehyde (B91989) Oxime Analogues
The synthesis of novel analogues of 4-(Diethylamino)benzaldehyde oxime typically begins with the modification of its precursor, 4-(Diethylamino)benzaldehyde (DEAB). The standard method for creating the oxime itself involves a condensation reaction between the parent aldehyde and hydroxylamine (B1172632) or one of its salts. nsf.govnih.govorientjchem.org This straightforward reaction allows for the conversion of a wide array of substituted benzaldehydes into their corresponding oximes.
The design of new analogues often focuses on modifying the dialkylamino group or introducing different substituents onto the aromatic ring. A common synthetic strategy for creating DEAB analogues is through nucleophilic aromatic substitution, where the fluorine atom of a para-substituted fluorobenzaldehyde is displaced by a desired secondary amine. nih.gov The aldehyde group's presence para to the fluorine facilitates this reaction. nih.gov Alternatively, aliphatic nucleophilic substitution can be employed to modify a hydroxyl group on the benzaldehyde (B42025) scaffold. nih.gov
Once these aldehyde analogues are synthesized and purified, they can be readily converted to their respective oximes. For example, a study on DEAB analogues synthesized a variety of compounds by reacting 4-fluorobenzaldehyde (B137897) with different secondary amines. nih.gov These resulting aldehydes serve as direct precursors for a new series of 4-(dialkylamino)benzaldehyde oxime analogues.
Applications in Biochemical System Studies: Mechanistic Perspectives of 4 Diethylamino Benzaldehyde Oxime
Exploration of Molecular Recognition Mechanisms with Enzymes (e.g., Cholinesterases)
There is no publicly available research that has explored the molecular recognition mechanisms between 4-(Diethylamino)benzaldehyde (B91989) oxime and cholinesterases.
Without experimental data, it is impossible to construct a data table of kinetic parameters.
A critical aspect of understanding a molecule's interaction with an enzyme is the analysis of its non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which dictate its binding affinity and specificity. No research has been found that investigates the binding mode of 4-(Diethylamino)benzaldehyde oxime within the active site of cholinesterases or any other enzyme. Therefore, details regarding its binding site specificity are unknown.
Mechanistic Basis of Biochemical Potentiation by Oxime Functional Groups
The biochemical potentiation by oxime functional groups is generally attributed to their ability to act as strong nucleophiles, particularly in their deprotonated oximate form. This allows them to effectively cleave the covalent bond formed between an inhibitor (like an organophosphate) and the serine residue in the active site of enzymes like acetylcholinesterase. The specific electronic and steric contributions of the 4-(diethylamino)phenyl moiety to the nucleophilicity and reactivity of the oxime group in this compound have not been scientifically investigated.
Role of this compound and Its Analogues as Biochemical Probes
A biochemical probe is a molecule used to study and visualize biological systems. While functionalized benzaldehyde (B42025) derivatives have been utilized as fluorescent probes, there is no evidence in the literature of this compound or its close analogs being developed or used for such purposes.
Q & A
Q. What are the standard protocols for synthesizing 4-(Diethylamino)benzaldehyde oxime derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between 4-(diethylamino)benzaldehyde (DEAB) and hydroxylamine derivatives under acidic or basic conditions. For example:
- Step 1 : Dissolve DEAB in methanol or ethanol.
- Step 2 : Add hydroxylamine hydrochloride in a 1:1.2 molar ratio (aldehyde:hydroxylamine) to ensure complete conversion.
- Step 3 : Adjust pH to 4–5 using sodium acetate buffer or dilute HCl to catalyze oxime formation.
- Step 4 : Stir at room temperature for 2–4 hours, followed by purification via recrystallization or column chromatography .
Key Considerations : Excess hydroxylamine improves yield, while solvent polarity affects reaction kinetics.
Q. Which analytical methods are validated for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC-UV is widely used, with DEAB acting as a derivatizing agent for compounds like methoxyamine (MX):
Advanced Research Questions
Q. How can researchers resolve contradictory data on ALDH inhibition efficacy of this compound across cellular models?
- Methodological Answer : DEAB is a potent inhibitor of cytosolic ALDH1A1 but shows variable efficacy in cells with high ALDH3A1 expression. To address discrepancies:
- Experimental Design :
Use isoform-specific assays (e.g., recombinant ALDH1A1 vs. ALDH3A1).
Compare inhibition in murine leukemia cells (ALDH1A1-dominant) vs. solid tumors (ALDH3A1-rich).
Q. What strategies optimize reaction efficiency in oxime formation for 4-(Diethylamino)benzaldehyde derivatives?
- Methodological Answer : Advanced flow chemistry techniques enhance yield and reduce side reactions:
- Flow Regime :
- Mix DEAB and hydroxylamine streams in a T-piece reactor.
- Optimize flow rates (0.1–1 mL/min) to control residence time.
- Use inline UV-Vis or HPLC for real-time monitoring .
- Key Variables :
- Temperature : 25–40°C accelerates kinetics without decomposition.
- pH : Maintain pH 4–5 to balance nucleophilic attack and stability.
Q. How does structural modification of this compound impact its biological activity in anticancer research?
- Methodological Answer : Schiff base formation with DEAB enhances metal-binding capacity, influencing anticancer mechanisms:
Data Contradiction Analysis
- Case Study : Conflicting reports on DEAB’s ALDH inhibition in murine vs. human cell lines.
- Hypothesis : Species-specific ALDH isoform expression or differential membrane permeability.
- Resolution :
Validate using human ALDH-overexpressing cell lines (e.g., HEK293-ALDH1A1).
Measure intracellular DEAB concentrations via LC-MS to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
